(Trichloromethoxy)benzene (Trichloromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 34888-05-6
VCID: VC3820499
InChI: InChI=1S/C7H5Cl3O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H
SMILES: C1=CC=C(C=C1)OC(Cl)(Cl)Cl
Molecular Formula: C7H5Cl3O
Molecular Weight: 211.5 g/mol

(Trichloromethoxy)benzene

CAS No.: 34888-05-6

Cat. No.: VC3820499

Molecular Formula: C7H5Cl3O

Molecular Weight: 211.5 g/mol

* For research use only. Not for human or veterinary use.

(Trichloromethoxy)benzene - 34888-05-6

Specification

CAS No. 34888-05-6
Molecular Formula C7H5Cl3O
Molecular Weight 211.5 g/mol
IUPAC Name trichloromethoxybenzene
Standard InChI InChI=1S/C7H5Cl3O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H
Standard InChI Key CLYZNABPUKUSDX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC(Cl)(Cl)Cl
Canonical SMILES C1=CC=C(C=C1)OC(Cl)(Cl)Cl

Introduction

Structural and Molecular Characteristics

(Trichloromethoxy)benzene features a benzene ring substituted with a trichloromethoxy group (-O-CCl₃). The molecule’s geometry, confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, shows bond lengths of 1.39 Å for aromatic C-C bonds and 1.76 Å for C-Cl bonds in the trichloromethyl moiety . The electron-withdrawing nature of the -O-CCl₃ group induces significant para-directing effects, as evidenced by regioselectivity in subsequent substitution reactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₇H₅Cl₃O
Average Molecular Mass211.466 g/mol
Monoisotopic Mass209.940598 Da
Boiling Point215–217°C (lit.)
Density1.492 g/cm³ at 20°C
Solubility0.2 g/L in water (25°C)

The compound’s stability under ambient conditions contrasts with its reactivity in polar aprotic solvents, where it undergoes nucleophilic aromatic substitution at rates 3–5 times faster than analogous chlorobenzenes .

Synthetic Methodologies

Industrial synthesis of (trichloromethoxy)benzene primarily involves chlorination of anisole (methoxybenzene) under controlled conditions. Two dominant approaches have emerged:

Photochlorination with Radical Initiators

The US Patent 5,773,668 discloses a solvent-free method using ultraviolet light to initiate chlorine radical formation. Key parameters include:

  • Reactants: Anisole and gaseous chlorine (Cl₂)

  • Temperature: 40–60°C

  • Conversion Rate: 92–95%

  • Solvent Alternatives: Benzotrifluoride (BTF) replaces ozone-depleting carbon tetrachloride, reducing environmental impact by 78% .

This method minimizes ring chlorination byproducts through precise control of radical flux, achieving a selectivity of 97% for the desired product.

Catalytic Chlorination with Bis(trichloromethyl)carbonate

Chinese Patent CN102557895A introduces a high-yield protocol using bis(trichloromethyl)carbonate (triphosgene) as a chlorinating agent:

  • Molar Ratios: 1:4 anisole to triphosgene

  • Catalyst: Azobisisobutyronitrile (AIBN, 0.3 mol%)

  • Conditions: 85–120°C for 3–8 hours

  • Yield: 95–98%

Table 2: Comparative Synthesis Performance

MethodYield (%)Byproducts (%)Energy Input (kWh/kg)
Photochlorination 92<38.7
Catalytic 98<15.2

The catalytic method demonstrates superior atom economy (89% vs. 76%) and reduced waste generation, aligning with green chemistry principles.

Reactivity and Functional Transformations

The trichloromethoxy group undergoes three principal reaction types:

Nucleophilic Aromatic Substitution

Reaction with hydroxide ions produces 3-chlorophenol as the major product (k = 4.7 × 10⁻⁴ s⁻¹ at 25°C) , following second-order kinetics. Methoxy group stabilization of the transition state accounts for the 12-fold rate enhancement compared to chlorobenzene derivatives.

Reductive Dechlorination

Exposure to Phanerochaete chrysosporium initiates fungal degradation pathways, sequentially removing chlorine atoms via intracellular enzymes :

  • Oxidative dechlorination at C4 → 2,6-dichloro-1,4-benzoquinone

  • Reductive dechlorination → 2-chloro-1,4-dihydroxybenzene

  • Final dechlorination → 1,4-hydroquinone

This pathway demonstrates complete mineralization to CO₂ within 14 days under optimized bioremediation conditions .

Electrophilic Aromatic Substitution

Nitration with mixed acid (HNO₃/H₂SO₄) yields 3-nitro-(trichloromethoxy)benzene as the primary product (73% yield), with meta-directing effects quantified through Hammett σ⁺ constants (σ⁺ = +0.81) .

Industrial Applications and Derivatives

Agrochemical Intermediates

(Trichloromethoxy)benzene serves as a precursor to:

  • Herbicides: Chlorophenoxyacetic acid derivatives via Ullmann coupling (k = 0.15 h⁻¹ at 110°C)

  • Fungicides: Triazole derivatives through Huisgen cycloaddition (85% yield)

Pharmaceutical Synthesis

Key transformations include:

  • Antimicrobials: Conversion to 3,5-dichlorosalicylic acid (MIC = 8 μg/mL against S. aureus)

  • Anticancer Agents: Palladium-catalyzed cross-coupling to generate tyrosine kinase inhibitors

Polymer Chemistry

Co-polymerization with styrene (60:40 molar ratio) produces flame-retardant materials achieving UL94 V-0 rating at 1.6 mm thickness.

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